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molecular formula C4Cl4N2 B1596362 Pyrazine, tetrachloro- CAS No. 13484-50-9

Pyrazine, tetrachloro-

Cat. No. B1596362
M. Wt: 217.9 g/mol
InChI Key: OSISQXHQGOYLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04029657

Procedure details

A mixture of tetrachloropyrazine (10.8 g, 0.05 mol), methylaminoethanol (3.7 g, 0.05 mol), and triethylamine (10 g, 0.1 mol) was stirred overnight at room temperature. The white solid was filtered out and the filtrate concentrated on the rotary evaporator to leave a yellow oil. This was distilled on a Kugelrohr apparatus to give 10 g (78% of theoretical yield) of a yellow oil (b.p. 110° at 0.05 mm Hg).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[N:4][C:3]=1[Cl:10].CNC([OH:15])C.[CH2:16]([N:18]([CH2:21]C)CC)[CH3:17]>>[CH3:21][N:18]([C:2]1[C:3]([Cl:10])=[N:4][C:5]([Cl:9])=[C:6]([Cl:8])[N:7]=1)[CH2:16][CH2:17][OH:15]

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
ClC1=C(N=C(C(=N1)Cl)Cl)Cl
Name
Quantity
3.7 g
Type
reactant
Smiles
CNC(C)O
Name
Quantity
10 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white solid was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
to leave a yellow oil
DISTILLATION
Type
DISTILLATION
Details
This was distilled on a Kugelrohr apparatus
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
10 g (78% of theoretical yield) of a yellow oil (b.p. 110° at 0.05 mm Hg)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CN(CCO)C1=NC(=C(N=C1Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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